molecular formula C14H13N3O2S2 B11400369 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11400369
M. Wt: 319.4 g/mol
InChI Key: BYTICPWJORNXLG-UHFFFAOYSA-N
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Description

2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halide or amine.

Scientific Research Applications

2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1-benzofuran-3-yl) acetic acid: Shares the benzofuran ring but lacks the thiadiazole moiety.

    2-(benzofuran-2-yl)-3-phenylpyridine: Contains a benzofuran ring but differs in the attached functional groups.

Uniqueness

2-(5-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the benzofuran and thiadiazole rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H13N3O2S2/c1-8-3-4-11-10(5-8)9(7-19-11)6-12(18)15-13-16-17-14(20-2)21-13/h3-5,7H,6H2,1-2H3,(H,15,16,18)

InChI Key

BYTICPWJORNXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NN=C(S3)SC

Origin of Product

United States

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